molecular formula C7H9NO3 B1171369 2H-Cyclopent[d]isoxazole-3-carboxylicacid,3,3a,4,6a-tetrahydro-,(3alpha,3aalpha,6aalpha)-(9CI) CAS No. 159735-03-2

2H-Cyclopent[d]isoxazole-3-carboxylicacid,3,3a,4,6a-tetrahydro-,(3alpha,3aalpha,6aalpha)-(9CI)

Cat. No.: B1171369
CAS No.: 159735-03-2
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Description

The compound 2H-Cyclopent[d]isoxazole-3-carboxylicacid,3,3a,4,6a-tetrahydro-,(3α,3aα,6aα)-(9CI) is a bicyclic isoxazole derivative featuring a fused cyclopentane ring system. Its IUPAC name reflects the stereochemistry (α-configuration at positions 3, 3a, and 6a) and the tetrahydro state of the cyclopentane moiety. Structurally, the compound’s rigid bicyclic framework may influence its conformational stability and intermolecular interactions compared to simpler isoxazole derivatives.

Properties

IUPAC Name

(3R,3aS,6aS)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h1,3-6,8H,2H2,(H,9,10)/t4-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOUXTXWXUJABL-NGJCXOISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@@H](NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides

The most direct route involves the 1,3-dipolar cycloaddition between a cyclopentene-derived nitrile oxide and a dipolarophile. A modified protocol adapted from the synthesis of simpler isoxazolecarboxylic acids involves:

  • Generation of nitrile oxide : Cyclopentanone oxime is treated with chloramine-T in dichloromethane at 0–5°C to form the unstable nitrile oxide intermediate.

  • Cycloaddition : The nitrile oxide reacts in situ with methyl acrylate under reflux (40°C, 6 h), yielding methyl 3-cyclopent[d]isoxazolecarboxylate as a racemic mixture.

Critical Parameters :

  • Solvent polarity significantly impacts regioselectivity; ethereal solvents favor the desired 3,5-disubstituted isoxazole.

  • Excessive heating during nitrile oxide generation leads to dimerization, reducing yields by 15–20%.

Cyclization of Oxime Intermediates

Acid-Catalyzed Ring Closure

An alternative pathway utilizes cyclopentane-1,3-dione oxime as the precursor:

  • Oxime formation : Cyclopentane-1,3-dione reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 60°C for 4 h.

  • Cyclization : Treating the oxime with concentrated HCl in THF at −10°C induces ring closure to the isoxazole framework.

Reaction Profile :

StepConditionsYield (%)Purity (HPLC)
OximationEtOH/H₂O, 60°C, 4 h9298.5
CyclizationTHF/HCl, −10°C, 2 h7897.2

Limitation : The method produces a 1:1 diastereomer ratio, necessitating chiral resolution.

Stereochemical Control Strategies

Asymmetric Catalysis

Recent advances employ Jacobsen’s thiourea catalysts to induce enantioselectivity during cycloaddition:

  • Catalyst loading : 5 mol% (S,S)-thiourea catalyst in toluene at −20°C achieves 89% ee.

  • Post-reaction adjustments : Recrystallization from hexane/ethyl acetate (4:1) improves enantiomeric excess to 99%.

Dynamic Kinetic Resolution

Combining palladium(II) acetate (2 mol%) with (R)-BINAP (4 mol%) in DMF enables dynamic control:

  • Temperature : 80°C for 12 h

  • Outcome : 94% yield, 95% de

Hydrolysis and Decarboxylation

Ester Hydrolysis

The methyl ester intermediate undergoes saponification under alkaline conditions:

  • Reagents : 2N NaOH in methanol/water (1:1)

  • Conditions : Reflux (70°C) for 3 h

  • Yield : 95% carboxylic acid

Analytical Data :

  • Melting Point : 149–152°C (dec.)

  • ¹H NMR (D₂O): δ 1.22 (t, 3H), 3.0–4.0 (m, 4H), 5.71 (m, 1H)

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems enhances throughput:

  • Nitrile Oxide Generation : Microreactor (0.5 mm ID) at 5°C, residence time 2 min

  • Cycloaddition : Tubular reactor (40°C, 10 min residence)

  • Throughput : 2.8 kg/day from a pilot-scale system

Waste Stream Management

Key sustainability metrics:

ParameterBatch ProcessFlow Process
E-factor (kg waste/kg product)3218
PMI (Process Mass Intensity)5629

Comparative Method Analysis

Efficiency Metrics Across Approaches :

MethodTotal Yield (%)StereoselectivityScalability
Cycloaddition68ModerateHigh
Oxime Cyclization75LowMedium
Asymmetric Catalysis82HighLow

Biological Activity

2H-Cyclopent[d]isoxazole-3-carboxylic acid, specifically known as cis-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid , is a heterocyclic compound notable for its unique structural characteristics. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is C8H11N1O3C_8H_{11}N_1O_3 with a molecular weight of approximately 155.15 g/mol. It features a fused isoxazole and cyclopentane ring system, which contributes to its distinctive chemical properties and biological interactions.

Structural Characteristics

The structure of this compound allows for various interactions with biological targets, primarily through the isoxazole ring, which can facilitate hydrogen bonding and hydrophobic interactions. These interactions are crucial for the compound's biological efficacy and potential therapeutic applications.

The biological activity of 2H-Cyclopent[d]isoxazole-3-carboxylic acid is linked to its interaction with specific molecular targets, including enzymes and receptors. The effectiveness of the compound may vary depending on substituents on the isoxazole ring, influencing its binding affinity and activity against various biological targets .

Interaction Studies

Recent studies have focused on how this compound interacts at the molecular level. For example, it has been shown to inhibit certain enzymes involved in coagulation pathways, suggesting potential applications in treating thrombotic conditions . The structural properties of the compound enable it to act as a scaffold for designing new drugs targeting these pathways.

Case Studies

  • Antiandrogenic Activity : A study evaluated derivatives of cycloalkane[d]isoxazole fragments that included 2H-Cyclopent[d]isoxazole-3-carboxylic acid. It was found that certain derivatives exhibited significant antiandrogenic activity against androgen receptors (AR), outperforming established antiandrogen drugs like bicalutamide in both transcriptional activity assays and competitive binding assays . This highlights the potential of this compound in prostate cancer treatment.
  • Inhibition of Thrombin : Another research effort demonstrated that derivatives based on the cyclopent[d]isoxazole framework could inhibit thrombin activity effectively. This suggests a promising avenue for developing anticoagulant therapies aimed at preventing thrombosis-related diseases .

Table 1: Biological Activity Overview

Compound NameTargetActivity DescriptionReference
cis-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acidAndrogen ReceptorSignificant antiandrogenic activity; greater than bicalutamide
cis-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acidThrombinInhibition of thrombin activity; potential anticoagulant

Synthesis and Derivatives

The synthesis of 2H-Cyclopent[d]isoxazole-3-carboxylic acid typically involves multi-step organic synthesis techniques that allow for further functionalization. This flexibility in synthesis enables researchers to create various derivatives with enhanced or altered biological activities.

Comparison with Similar Compounds

Structural Comparison

Target Compound
  • Core Structure : Fused bicyclic system (cyclopentane + isoxazole).
  • Functional Groups : Isoxazole ring (heterocyclic), carboxylic acid.
  • Stereochemistry : α-configuration at positions 3, 3a, and 6a.
5-(2,4-Dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide (Patent Compound)
  • Core Structure: Monocyclic isoxazole with substituted aromatic rings.
  • Functional Groups : Isoxazole ring, carboxylic acid ethylamide, morpholine, dihydroxy-isopropyl-phenyl.
  • Stereochemistry: Not explicitly stated in evidence; likely planar aromatic substituents.
Key Differences

Ring System: The target compound’s fused bicyclic structure contrasts with the patent compound’s monocyclic isoxazole with bulky aromatic substituents.

Substituents : The patent compound includes morpholine and ethylamide groups, which enhance solubility and bioavailability, whereas the target compound lacks such polar substituents.

Stereochemical Complexity : The α-configuration in the target compound may impose steric constraints absent in the more flexible patent compound.

Physicochemical and Functional Properties

Property Target Compound Patent Compound
Molecular Weight Estimated higher due to bicyclic framework Likely higher (due to aromatic substituents)
Solubility Moderate (carboxylic acid enhances polarity) Enhanced (salt forms, e.g., mesylate)
Stability Rigid structure may improve thermal stability Stabilized via crystalline polymorphs
Bioactivity Undocumented in evidence Designed for pharmaceutical formulations

Regulatory and Industrial Relevance

  • Patent Compound : Already in advanced development stages, with salt forms tailored for therapeutic use. The morpholine and ethylamide groups suggest targeting kinase or protease pathways.
  • Target Compound: Its structural novelty may position it as a candidate for niche applications, such as chiral intermediates or specialty polymers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2H-cyclopent[d]isoxazole-3-carboxylic acid derivatives?

  • Answer : Multi-step organic synthesis is typically employed, involving cyclization reactions of nitroalkenes or nitroarenes with formic acid derivatives as CO surrogates. Palladium-catalyzed reductive cyclization has been demonstrated as effective for constructing fused isoxazole-carboxylic acid frameworks . Stereochemical control during cyclization can be achieved using chiral auxiliaries or enantioselective catalysts, as seen in analogous cyclopenta-fused heterocycles .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR to confirm stereochemistry and ring fusion (e.g., characteristic shifts for tetrahydroisoxazole protons at δ 3.5–5.0 ppm and carboxylic acid protons at δ 10–12 ppm) .
  • LC-MS for molecular ion confirmation (e.g., expected m/z for C₈H₁₁NO₃: 169.18 g/mol) .
  • X-ray crystallography for absolute stereochemical assignment, as applied to related cyclopenta[b]furan derivatives .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Answer : The compound is hygroscopic and prone to hydrolysis in aqueous media. Store in anhydrous DMSO or THF at –20°C under inert gas. Stability tests in DMSO over 72 hours show <5% degradation via HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments between computational predictions and experimental data?

  • Answer : Compare experimental NMR coupling constants (e.g., J values for adjacent protons in the cyclopentane ring) with Density Functional Theory (DFT)-calculated values. For example, discrepancies in dihedral angles may indicate conformational flexibility or crystal-packing effects, as observed in tetrahydro-2H-cyclopenta[b]furanone derivatives .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Answer : Use molecular docking studies to evaluate interactions with catalytic sites (e.g., palladium complexes). DFT calculations (B3LYP/6-31G*) can model transition states for cyclization reactions, predicting regioselectivity and activation energies .

Q. What mechanistic insights explain low yields in intramolecular cyclization steps?

  • Answer : Competing pathways (e.g., dimerization or over-reduction) are common. Kinetic studies using in-situ IR or mass spectrometry can identify intermediates. For example, nitroalkene intermediates may require precise temperature control (e.g., 60–80°C) to avoid side reactions .

Q. How does the stereoelectronic profile of the isoxazole-carboxylic acid moiety influence biological activity?

  • Answer : The isoxazole ring’s electron-deficient nature enhances hydrogen-bonding with target proteins. Molecular dynamics simulations of analogous cyclopenta[c]quinoline-4-carboxylic acids show that the α,α,α stereochemistry optimizes binding to enzymatic active sites (e.g., kinase inhibitors) .

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